5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine
Description
5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine is a benzofuran derivative characterized by a bicyclic structure comprising a fused benzene and furan ring system. The molecule features a bromine substituent at the 5-position, an ethyl group at the 2-position, and an amine group at the 3-position of the dihydrofuran ring. This compound is of interest in medicinal chemistry due to the benzofuran scaffold's prevalence in bioactive molecules, including antimicrobial, antifungal, and antiviral agents .
Key structural attributes:
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
5-bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H12BrNO/c1-2-8-10(12)7-5-6(11)3-4-9(7)13-8/h3-5,8,10H,2,12H2,1H3 |
InChI Key |
RGHXYHAQUZYVNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2=C(O1)C=CC(=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes . These methods provide efficient and high-yielding routes for the synthesis of benzofuran derivatives.
Chemical Reactions Analysis
5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenation or alkylation using reagents such as bromine or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives. In biology and medicine, benzofuran compounds have shown promise as potential therapeutic agents due to their diverse biological activities . For example, some benzofuran derivatives have demonstrated significant anti-cancer activities, making them potential candidates for cancer treatment . Additionally, benzofuran compounds have been explored for their antibacterial, anti-oxidative, and anti-viral properties .
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. Benzofuran compounds are known to exert their effects by binding to various receptors and enzymes in the body. For example, some benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Table 1: Substituent-Driven Comparisons
Key Observations :
- Halogen Substitution: Bromine at the 5-position (common in all derivatives) enhances molecular weight and polarizability, facilitating halogen bonding in crystal packing .
- Alkyl Groups : Ethyl (vs. methyl in ) increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility.
- Stereochemistry : Enantiomers like (S)- and (R)-forms (e.g., ) exhibit distinct biological activities due to chiral recognition in target binding.
Physicochemical and Structural Properties
Table 2: Physical Properties
Structural Insights :
- Crystal Packing : Bromine participates in halogen bonding (Br⋯O interactions, 3.335 Å) in derivatives like 5-bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran, stabilizing the lattice .
- Salt Forms : Hydrochloride salts (e.g., ) enhance solubility and stability, critical for pharmaceutical formulations.
Biological Activity
5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine is a compound that belongs to the benzofuran family, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a bromine atom at the 5th position and an ethyl group at the 2nd position of the dihydrobenzofuran ring. The presence of the amine functional group enhances its reactivity and potential interactions with various biological targets. The synthesis typically involves multiple steps, including cyclization reactions that yield the desired benzofuran structure.
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine have shown efficacy against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for related compounds range broadly, indicating varying levels of effectiveness .
| Compound | Target Microorganism | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5.64 |
| Compound B | Escherichia coli | 8.33 |
| Compound C | Candida albicans | 16.69 |
Neuropathic Pain Relief
A series of studies have focused on the potential analgesic properties of benzofuran derivatives, particularly their role as selective cannabinoid receptor 2 (CB2) agonists. In animal models, such as spinal nerve ligation and paclitaxel-induced neuropathy models, compounds similar to 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine demonstrated significant pain relief without affecting locomotor behavior .
The mechanism by which 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine exerts its biological effects is primarily through its interaction with specific receptors or enzymes. For example:
- CB2 Receptor Agonism : Compounds in this class have been shown to selectively activate CB2 receptors, which play a crucial role in modulating pain and inflammation.
Study on Antinociceptive Effects
In a notable study involving Sprague Dawley rats, administration of a related benzofuran derivative resulted in a significant reduction in pain responses compared to control groups. The effects were selectively antagonized by CB2 receptor antagonists, indicating a targeted action mechanism .
Anticancer Activity
Another research avenue explored the anticancer properties of benzofuran derivatives against various cancer cell lines. Compounds similar to 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine were tested for cytotoxicity against human ovarian cancer cells (A2780). Results indicated that these compounds could inhibit cell viability effectively .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including bromination of a benzofuran precursor, followed by ethyl group introduction and amine functionalization. Key steps include:
- Bromination : Electrophilic substitution using brominating agents (e.g., NBS or Br₂ in controlled conditions) to introduce the bromine substituent at the 5-position .
- Ethylation : Alkylation via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like AlCl₃ .
- Amine Incorporation : Reductive amination or Gabriel synthesis to introduce the amine group, often using NaBH₄ or LiAlH₄ as reducing agents .
- Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (0–80°C gradients), and stoichiometry to minimize side reactions. Monitor progress via TLC and confirm purity via HPLC .
Q. How can spectroscopic techniques (NMR, MS, FTIR) be employed to characterize 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine?
- Methodological Answer :
- 1H/13C NMR : Identify substituent positions via chemical shifts. The ethyl group’s methyl protons appear as a triplet (δ ~1.2–1.5 ppm), while the benzofuran aromatic protons show coupling patterns (δ 6.5–7.5 ppm). Amine protons may appear broadened unless deuterated solvents are used .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~256.05 g/mol for C₁₀H₁₁BrNO). Fragmentation patterns distinguish bromine isotopes (¹⁸¹Br vs. ⁷⁹Br) .
- FTIR : Amine N-H stretches (~3300 cm⁻¹), C-Br vibrations (~550 cm⁻¹), and benzofuran C-O-C asymmetric stretches (~1250 cm⁻¹) .
Advanced Research Questions
Q. How does the stereochemistry of 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine influence its reactivity and biological interactions?
- Methodological Answer : The 3-amine group’s stereochemistry (R/S configuration) affects hydrogen-bonding capacity and target binding. To study this:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare enantiomer binding affinities with biological targets (e.g., enzymes or GPCRs) .
- Biological Assays : Test isolated enantiomers in vitro (e.g., enzyme inhibition assays) to correlate stereochemistry with activity .
Q. How can contradictory data on the compound’s reactivity with nucleophiles (e.g., amines vs. thiols) be systematically resolved?
- Methodological Answer : Contradictions may arise from solvent effects, steric hindrance, or competing pathways. Address this via:
- Substituent Variation : Synthesize analogs (e.g., replacing ethyl with methyl) to assess steric effects on nucleophilic attack .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying conditions (pH, solvent polarity) .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-amine) to track bond formation/cleavage via NMR or MS .
Q. What strategies are effective for optimizing regioselectivity in derivatization reactions of 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to the bromine-adjacent position .
- Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to selectively replace bromine with aryl/heteroaryl groups .
- DOE (Design of Experiments) : Apply factorial design to test variables (catalyst loading, temperature) and identify optimal conditions for selectivity .
Data Analysis & Experimental Design
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to compare IC₅₀ values and identify outliers .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., fluoro instead of bromo) to isolate contributing factors .
Q. What computational methods are suitable for predicting the physicochemical properties of 5-Bromo-2-ethyl-2,3-dihydro-1-benzofuran-3-amine?
- Methodological Answer :
- Quantum Chemistry : DFT calculations (e.g., Gaussian 16) to predict pKa (amine group), logP, and solubility .
- Molecular Dynamics (MD) : Simulate solvation behavior in water/DMSO to guide solvent selection for reactions .
- QSAR Models : Train models using existing benzofuran-amine datasets to forecast bioavailability or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
